des-His1-[Glu9]-Glucagon (1-29) amide
Description
Role of Glucagon (B607659) in Glucose Regulation and Pathophysiology of Hyperglucagonemia in Diabetes Mellitus
Glucagon, a 29-amino acid peptide hormone secreted by the alpha cells of the pancreatic islets, plays a pivotal role in maintaining glucose homeostasis. frontiersin.orgnih.gov Its primary function is to counteract the glucose-lowering effects of insulin (B600854), thereby preventing hypoglycemia (low blood sugar). clevelandclinic.orgmedicalnewstoday.com Glucagon exerts its effects primarily on the liver, where it stimulates two key processes: glycogenolysis, the breakdown of stored glycogen (B147801) into glucose, and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors like amino acids. tandemclinicalresearch.comcusabio.com This results in an increased release of glucose into the bloodstream, raising blood sugar levels. clevelandclinic.orgnews-medical.net
In healthy individuals, the secretion of glucagon is tightly regulated. Low blood glucose levels stimulate its release, while high blood glucose and insulin inhibit it, creating a balanced system to maintain stable blood sugar. medicalnewstoday.comtandemclinicalresearch.com However, in individuals with diabetes mellitus, this regulation is often impaired. frontiersin.org A hallmark of both type 1 and type 2 diabetes is hyperglucagonemia, a state of inappropriately high glucagon levels in the blood, especially in the context of hyperglycemia (high blood sugar). frontiersin.orgoup.comnih.gov This excess glucagon exacerbates the hyperglycemic state by driving continuous hepatic glucose production, even when blood sugar is already elevated. frontiersin.orgnih.gov The "bihormonal hypothesis" of diabetes posits that the metabolic dysregulation seen in the disease is not solely due to insulin deficiency or resistance but is also a consequence of this relative or absolute excess of glucagon. diabetesjournals.org
| Condition | Glucagon Levels | Impact on Glucose Homeostasis |
|---|---|---|
| Healthy Individual (Fasting) | Increased | Stimulates hepatic glucose production to prevent hypoglycemia. clevelandclinic.org |
| Healthy Individual (Fed State) | Decreased | Suppressed by insulin and glucose to prevent post-meal hyperglycemia. tandemclinicalresearch.com |
| Diabetes Mellitus | Inappropriately High (Hyperglucagonemia) | Contributes to fasting and postprandial hyperglycemia by driving excessive hepatic glucose output. frontiersin.orgoup.com |
Overview of Glucagon Receptor Signaling and its Therapeutic Significance
Glucagon initiates its biological effects by binding to a specific receptor, the glucagon receptor (GCGR), which is a member of the G protein-coupled receptor (GPCR) family. frontiersin.orgcusabio.com These receptors are predominantly found on the surface of liver cells (hepatocytes) and, to a lesser extent, in the kidneys. cusabio.comnews-medical.net
The binding of glucagon to its receptor triggers a conformational change in the receptor, leading to the activation of an associated G protein, specifically the Gs alpha subunit. news-medical.netcreative-diagnostics.comyoutube.com This activation stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). creative-diagnostics.comyoutube.com cAMP acts as a crucial second messenger, initiating a downstream signaling cascade. creative-diagnostics.comnih.gov
Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). youtube.comnih.gov Activated PKA then phosphorylates and activates other enzymes involved in glucose metabolism. youtube.com A key target of PKA is phosphorylase kinase, which in turn activates glycogen phosphorylase, the enzyme responsible for the breakdown of glycogen into glucose-1-phosphate, a key step in glycogenolysis. news-medical.netyoutube.com PKA also influences gene transcription, promoting the expression of genes involved in gluconeogenesis. nih.gov
The critical role of the glucagon receptor signaling pathway in elevating blood glucose levels makes it a significant therapeutic target for conditions characterized by hyperglycemia, such as type 2 diabetes. ontosight.ainih.gov By blocking this pathway, glucagon receptor antagonists can inhibit glucagon's stimulatory effect on hepatic glucose production, thereby helping to lower blood glucose levels. ontosight.ainih.gov This approach offers a potential therapeutic strategy to improve glycemic control in diabetic patients. ontosight.ainih.gov
Historical Context of Glucagon Antagonist Development
The concept of targeting the glucagon receptor for the treatment of diabetes has been a long-standing area of research. diabetesjournals.orgglucagon.com The initial understanding of glucagon's role in hyperglycemia, particularly the "bihormonal hypothesis" of diabetes, laid the groundwork for the development of glucagon antagonists. diabetesjournals.org Early efforts in the 1980s focused on creating peptide-based antagonists by modifying the structure of the native glucagon molecule. glucagon.com These initial antagonists were primarily used as research tools to probe the function of the glucagon receptor and validate the therapeutic concept. glucagon.com One such early peptide antagonist is des-His1-[Glu9]-Glucagon (1-29) amide. glucagon.com
The development of these early peptide antagonists, including this compound, provided crucial proof-of-concept for the therapeutic potential of glucagon receptor antagonism. glucagon.comdiabetesjournals.org Research with these compounds demonstrated that blocking glucagon action could indeed lower blood glucose levels in animal models of diabetes. diabetesjournals.orgtocris.com
Following the initial exploration of peptide-based antagonists, the focus of research and development shifted towards the discovery of non-peptide, small-molecule glucagon receptor antagonists. nih.govnih.gov This shift was driven by the desire for orally bioavailable drugs with improved pharmacokinetic properties compared to peptides. nih.gov The first non-peptide competitive human glucagon receptor antagonists were identified in the late 1990s. glucagon.com Since then, a variety of small-molecule antagonists have been developed and investigated in preclinical and clinical studies. diabetesjournals.orgnih.gov These efforts have included various chemical classes such as quinoxalines, mercaptobenzimidazoles, and alkylidene hydrazides. nih.gov
Detailed Research Findings on this compound
This compound is a synthetic peptide analog of glucagon that has been instrumental in understanding the mechanism of glucagon receptor antagonism. nih.govnih.gov It is characterized by the deletion of the N-terminal histidine residue and the substitution of aspartic acid at position 9 with glutamic acid. caymanchem.com
Studies have shown that this compound acts as a competitive antagonist at the glucagon receptor. tocris.comcaymanchem.com It binds to the glucagon receptor with high affinity but fails to elicit the downstream signaling events necessary for a biological response. nih.govnih.gov Specifically, it does not stimulate adenylyl cyclase activity, a key step in the glucagon signaling cascade. nih.govpnas.org
Investigations into its mechanism of action have revealed key differences in how it interacts with the receptor compared to the native glucagon agonist. nih.govnih.govpnas.org The binding of this compound to glucagon receptors appears to be independent of magnesium ions (Mg2+) and guanosine (B1672433) triphosphate (GTP), whereas the binding of glucagon is significantly influenced by these molecules. nih.govnih.govpnas.org This suggests that the antagonist traps the receptor in an inactive conformation, preventing the necessary conformational changes required for G protein coupling and subsequent signal transduction. nih.govpnas.org
| Compound | Receptor Interaction | Effect on Adenylyl Cyclase | Biological Activity |
|---|---|---|---|
| Glucagon (Agonist) | Binds to GCGR, interaction is Mg2+ and GTP dependent. nih.govnih.gov | Stimulates activity. nih.gov | Increases hepatic glucose output. clevelandclinic.org |
| This compound (Antagonist) | Binds to GCGR, interaction is Mg2+ and GTP independent. nih.govnih.gov | No stimulation. tocris.comnih.gov | Blocks glucagon-induced hyperglycemia. tocris.comrndsystems.com |
In functional studies, this compound has been shown to effectively block glucagon-induced hyperglycemia in animal models. tocris.comrndsystems.com It has also been observed to enhance glucose-stimulated insulin release from pancreatic islets in vitro, suggesting a potential additional mechanism for its glucose-lowering effects. tocris.comresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161)/t73-,74+,75+,76+,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,116-,117-,118-,119-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXSASLSNHDASC-OSWDIKPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C148H221N41O47S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Chemical Biology of Des His1 Glu9 Glucagon 1 29 Amide
Peptide Sequence and Modifications
Des-His1-[Glu9]-Glucagon (1-29) amide is a synthetic analog of the naturally occurring 29-amino acid hormone, glucagon (B607659). acs.orgnih.gov This modified peptide has been a subject of significant research due to its properties as a glucagon receptor antagonist. nih.govtocris.com The primary structure of this analog incorporates specific alterations to the native glucagon sequence.
The key modifications from native glucagon are:
Deletion of the N-terminal Histidine (His1): The "des-His1" designation indicates the removal of the first amino acid, histidine, from the N-terminus of the peptide chain. nih.gov
Substitution at position 9: The aspartic acid (Asp) residue at position 9 in native glucagon is replaced with glutamic acid (Glu). nih.gov
C-terminal Amidation: The C-terminus of the peptide is amidated, as denoted by "amide" in its name. rndsystems.com This modification involves the replacement of the C-terminal carboxyl group with an amide group.
The resulting amino acid sequence for this compound is presented in Table 1. tocris.comrndsystems.com
Table 1: Peptide Sequence of this compound
| Sequence |
|---|
| Ser-Gln-Gly-Thr-Phe-Thr-Ser-Glu-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-NH2 |
This table represents the 28-amino acid sequence of this compound with the C-terminal threonine being amidated.
The molecular formula of this compound is C₁₄₈H₂₂₁N₄₁O₄₇S, and it has a molecular weight of 3358.68 g/mol . tocris.comrndsystems.com
Design Rationale and Analog Development Strategies
The development of this compound was driven by the therapeutic goal of creating a glucagon antagonist. nih.govnih.gov Glucagon antagonists are compounds that bind to the glucagon receptor but fail to elicit the biological response that native glucagon does, thereby blocking its action. nih.gov Such antagonists are valuable tools for studying the physiological roles of glucagon and have been investigated for their potential in managing conditions like hyperglycemia in diabetes mellitus. nih.govfrontiersin.org
The design strategy for this analog was based on a systematic exploration of the structure-activity relationship of glucagon. Early research focused on identifying key amino acid residues responsible for receptor binding and activation. nih.gov It was discovered that the N-terminal region of glucagon is crucial for its agonist activity. frontiersin.org
The rationale behind the specific modifications in this compound is as follows:
Deletion of Histidine-1: The removal of the N-terminal histidine residue was a critical step in eliminating the agonist properties of the peptide. nih.gov This modification significantly reduces the peptide's ability to activate the adenylyl cyclase signaling pathway upon binding to the glucagon receptor. nih.gov
Substitution of Aspartate-9 with Glutamate-9: This substitution was inspired by comparisons with the sequence of secretin, another peptide hormone. nih.gov Replacing aspartic acid with glutamic acid at this position was found to be a key factor in conferring antagonistic properties while maintaining high binding affinity to the glucagon receptor. nih.gov
Through these targeted modifications, researchers successfully engineered a peptide that binds to the glucagon receptor with significant affinity (approximately 40% of native glucagon's binding affinity to rat liver membranes) but does not cause any significant activation of adenylyl cyclase. nih.govnih.gov This combination of high-affinity binding and lack of agonist activity is the hallmark of an effective competitive antagonist. nih.gov Further studies have explored additional N-terminal truncations and other substitutions to develop even more potent and selective glucagon antagonists. acs.orgsci-hub.box
Synthetic Methodologies for Peptide Antagonists
The synthesis of peptide antagonists like this compound is primarily achieved through solid-phase peptide synthesis (SPPS). nih.gov This well-established methodology allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.
The general steps involved in the SPPS of this compound include:
Resin Preparation: The synthesis begins with a solid support resin, typically a polystyrene-based polymer, which is functionalized with a linker molecule.
Attachment of the First Amino Acid: The C-terminal amino acid of the desired peptide (in this case, an amidated threonine) is attached to the resin.
Deprotection and Coupling Cycles: The synthesis proceeds through a series of repeated cycles. In each cycle, the protecting group on the α-amino group of the resin-bound amino acid is removed (deprotection). The next amino acid in the sequence, with its own α-amino group protected, is then activated and coupled to the deprotected amino group of the preceding residue.
Cleavage and Deprotection: Once the entire peptide chain has been assembled, the peptide is cleaved from the solid support resin. Simultaneously, all remaining protecting groups on the amino acid side chains are removed.
Purification and Characterization: The crude peptide is then purified to homogeneity, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The final product is characterized by methods such as mass spectrometry and amino acid analysis to confirm its identity and purity.
This synthetic approach allows for the efficient and controlled production of complex peptides like this compound and other analogs for research and potential therapeutic applications. nih.govfrontiersin.org
Compound Names
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Glucagon |
| Secretin |
| Insulin (B600854) |
| [Nα-trinitrophenyl-His1, homo-Arg12]glucagon (THG) |
| [desHis1, desPhe6, Glu9]glucagon amide |
| [Glu9]glucagon(6-29) amide |
| [D-His1]-glucagon |
| [Pro3]-glucagon |
| [Phe1,Asp3]-glucagon |
| LY2409021 |
| desHis1Pro4Glu9(Lys12PAL)-glucagon |
| desHis1Pro4Glu9(Lys30PAL)-glucagon |
| desHis1Glu9(Lys30PAL)-glucagon |
| desHis1Glu9-glucagon-[mPEG] |
| β-homoglutamic acid (β-hGlu) |
| N-(2-carboxyethyl)glycine (Nsg-1) |
| N-(3-carboxypropyl)glycine (Nsg-2) |
| [Pla6, Glu9]-glucagon(6-29) amide |
| [Pla6, Asp28]glucagon amide |
| [Pla6, Lys10(γGluγGlu-C16), Asp28]glucagon(6-29) amide |
| [Glu15]-GLP-1(8-36)amide |
Pharmacology and Mechanism of Action As a Glucagon Receptor Antagonist
Glucagon (B607659) Receptor Binding Dynamics
The initial and crucial step in the action of des-His1-[Glu9]-Glucagon (1-29) amide is its interaction with the GCGR. The dynamics of this binding are distinct from those of the native agonist, glucagon, and are key to its antagonist properties.
This compound binds with high affinity to glucagon receptors. bertin-bioreagent.comacs.org Studies using rat liver plasma membranes have shown that this analog binds with approximately 40% of the affinity of native glucagon. nih.gov In assays with human glucagon receptor (hGCGR) expressing cell membranes, it exhibited about 15% of the potency of glucagon in inhibiting the binding of radiolabeled glucagon. acs.org The compound shows high specificity for the GCGR, with no significant effects on the glucagon-like peptide-1 receptor (GLP-1R). nih.gov
Different studies have reported various binding affinity values, which can be influenced by the experimental system used (e.g., rat liver membranes vs. human recombinant receptors).
Table 1: Reported Binding Affinity of this compound
| Preparation | Reported Affinity/Potency | Reference |
|---|---|---|
| Rat liver membranes | Binds 40% as well as glucagon | nih.gov |
| Isolated rat liver membranes | pA2 = 7.25 | bertin-bioreagent.comvincibiochem.it |
| hGCGR cell membranes | ~15% potency of native glucagon (IC50) | acs.org |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
This compound acts as a competitive antagonist. acs.org This means it binds to the same site on the glucagon receptor as native glucagon, thereby preventing the natural hormone from binding and initiating its biological effects. acs.org The antagonist's ability to compete with glucagon for receptor binding has been demonstrated in various experimental models, including rat hepatic membranes. acs.org While it effectively blocks glucagon's action, some studies have noted that under certain sensitive assay conditions, it may retain a very low level of residual agonism. acs.org
A key feature distinguishing the binding of this compound from that of native glucagon is its independence from guanosine (B1672433) triphosphate (GTP) and magnesium ions (Mg2+). nih.govnih.govpnas.org The binding of the agonist, glucagon, is significantly influenced by the presence of GTP and Mg2+, which are crucial for the coupling of the receptor to G proteins and subsequent signal transduction. nih.govnih.govpnas.org In contrast, the binding of the antagonist to saponin-permeabilized hepatocytes is not affected by the addition of GTP or the removal of Mg2+. nih.govnih.govpnas.org This suggests that the antagonist locks the receptor in a conformation that does not productively engage with the G protein signaling machinery. nih.govpnas.org
Downstream Signaling Pathway Modulation
Following receptor binding, this compound modulates intracellular signaling pathways differently than glucagon. Instead of activating the canonical Gs-adenylyl cyclase pathway, it inhibits it and can activate alternative pathways.
The primary mechanism of glucagon's action in hepatocytes is the stimulation of adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov this compound, on its own, does not stimulate adenylyl cyclase activity or increase cAMP levels, even at high concentrations. nih.govbertin-bioreagent.comacs.orgtocris.com Crucially, it competitively inhibits the glucagon-stimulated production of cAMP. acs.org
In studies with intact hepatocytes, the antagonist was shown to inhibit the cAMP accumulation induced by glucagon. pnas.org The pA2 value for the inhibition of glucagon-induced adenylyl cyclase activation in rat liver membranes is consistently reported as 7.2. medchemexpress.comtocris.combio-techne.combio-techne.comtargetmol.combiocrick.com
Table 2: Inhibition of Glucagon-Stimulated cAMP Production
| System | Observation | Concentration for Half-Maximal Inhibition | Reference |
|---|---|---|---|
| Intact canine hepatocytes | Inhibits cAMP accumulation induced by 3 nM glucagon | ~30 nM | pnas.org |
| Permeabilized canine hepatocytes | Inhibits adenylyl cyclase activity stimulated by glucagon | ~100 nM | pnas.org |
| Rat liver membranes | Inhibition of glucagon-induced adenylyl cyclase activation | pA2 = 7.2 | tocris.combio-techne.combio-techne.com |
Interestingly, while blocking the primary adenylyl cyclase pathway, this compound has been shown to activate an alternative signaling pathway involving phospholipase C (PLC) and the production of inositol (B14025) phosphates. nih.govnih.govbertin-bioreagent.combio-techne.com This activation occurs in a magnesium- and GTP-independent manner. bertin-bioreagent.com This finding suggests that the antagonist-bound receptor can adopt a conformation that, while unable to activate Gs and adenylyl cyclase, can still couple to Gq proteins, which are responsible for activating the PLC pathway. nih.govbio-techne.com
Table of Compounds
Absence of Agonist Activity at the Glucagon Receptor
A defining characteristic of this compound is its lack of intrinsic agonist activity at the glucagon receptor. rndsystems.comtocris.combio-techne.com Unlike the native hormone glucagon, which activates the receptor to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels, this analog binds to the receptor without initiating this signaling pathway. caymanchem.com Studies have consistently demonstrated that this compound does not stimulate adenylate cyclase activity in hepatocytes. caymanchem.com
In studies using HEK293 cells engineered to express the glucagon receptor (HEK293-GluR cells), des-His1-[Glu9]-Glucagon fully suppressed the agonist action of glucagon. upstate.edunih.gov However, when administered alone, it did not exert any agonist or inverse agonist effect. nih.gov This lack of agonism is a critical feature for a therapeutic antagonist, as it ensures that the compound does not inadvertently mimic the effects of the hormone it is designed to block. While it is a potent antagonist of the glucagon receptor, it displays minimal inhibitory action against glucagon or GLP-1 at the GLP-1 receptor, highlighting its selectivity. upstate.edu Even at high concentrations, it did not significantly alter the agonist actions of GLP-1 or glucagon on cells expressing the GLP-1 receptor. upstate.edu
Some research, however, has suggested that under certain experimental conditions using highly sensitive cAMP detection methods in engineered cells, very low levels of residual agonism might be observed. acs.org Despite this, in functional in vivo models, it behaves as a full antagonist. acs.org
| Experimental System | Observation | Reference |
| Rat liver membranes | Displays no agonist activity; pA2 = 7.2 for inhibition of glucagon-induced adenylyl cyclase activation. | rndsystems.comtocris.combio-techne.com |
| Hepatocytes | Has no effect on adenylate cyclase activity. | caymanchem.com |
| HEK293-GluR cells | Fully suppressed the agonist action of glucagon (IC50 0.2 μM). | upstate.edunih.gov |
| HEK293-GLP-1R cells | Failed to block GLP-1 or glucagon action. | upstate.edunih.gov |
| INS-1 832/13 cells | Exerted no agonist or inverse agonist effect on its own. | nih.gov |
Receptor Conformational States and Antagonist Mechanism
The mechanism by which this compound antagonizes the glucagon receptor is intrinsically linked to the different conformational states of the receptor. The interaction of this antagonist with the receptor is fundamentally different from that of the native agonist, glucagon. nih.govnih.govpnas.org
Studies have revealed that the binding of this compound to glucagon receptors is independent of the presence of Mg²⁺ and GTP. caymanchem.comnih.govnih.govpnas.org This is in stark contrast to glucagon, whose interaction with the receptor is significantly modified by these molecules, which are crucial for G-protein coupling and receptor activation. nih.govnih.govpnas.org The antagonist binds to the receptor in a manner that does not induce the necessary conformational changes for the stimulation of adenylyl cyclase. nih.govnih.govpnas.org
Further research has shown that the binding kinetics of the antagonist differ from the agonist. The association of this compound with hepatocytes follows a single first-order process, whereas glucagon's association is more complex, described by the sum of two first-order processes. nih.govnih.govpnas.org Similarly, the antagonist binds to intact hepatocytes with a single binding isotherm, while glucagon exhibits two distinct apparent dissociation constants, suggesting it interacts with the receptor in multiple states. nih.govnih.govpnas.org The dissociation of the antagonist from intact hepatocytes is complete, whereas the dissociation of the agonist is not. nih.govnih.govpnas.org
A proposed model for the antagonist's mechanism of action suggests that this compound binds to glucagon receptors, but the resulting ligand-receptor complex fails to undergo the sequential conformational adjustments necessary for G-protein activation and subsequent stimulation of adenylyl cyclase. nih.govnih.govpnas.org The existence of multiple agonist-preferring receptor conformers, which can be functionally active or inactive, is supported by studies on constitutively active glucagon receptor mutants. acs.org In these studies, this compound acted as an agonist on both wild-type and certain mutant receptors, indicating its interaction is sensitive to the receptor's conformational state. acs.org
| Binding Characteristic | This compound | Glucagon (Agonist) | Reference |
| Dependence on Mg²⁺ and GTP | Independent | Significantly modified | caymanchem.comnih.govnih.govpnas.org |
| Association with Hepatocytes | Single first-order process | Sum of two first-order processes | nih.govnih.govpnas.org |
| Binding to Intact Hepatocytes | Single binding isotherm | Two apparent dissociation constants | nih.govnih.govpnas.org |
| Dissociation from Hepatocytes | Complete | Incomplete | nih.govnih.govpnas.org |
Table of Compounds
In Vitro Biological Activities and Cellular Mechanisms
Effects on Hepatocytes and Liver Metabolism
As a primary target of glucagon (B607659), the liver plays a crucial role in glucose homeostasis. des-His1-[Glu9]-Glucagon (1-29) amide directly modulates hepatocyte function by competitively inhibiting the actions of native glucagon.
Inhibition of Glucagon-Induced Glycogenolysis
Glucagon stimulates the breakdown of glycogen (B147801) (glycogenolysis) in hepatocytes to release glucose into the bloodstream. nih.gov This process is initiated by the binding of glucagon to its G-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). diabetesjournals.orgglpbio.com
This compound acts as a potent competitive antagonist at the glucagon receptor on liver cell membranes. tocris.commedchemexpress.com In vitro studies using rat liver membranes have demonstrated that it effectively inhibits glucagon-induced adenylyl cyclase activation with a pA2 value of 7.2. tocris.combio-techne.comrndsystems.com By blocking this primary signaling event, the compound prevents the downstream cascade that leads to glycogenolysis. It binds to the receptor but fails to induce the necessary conformational changes required for adenylyl cyclase stimulation. nih.gov While it effectively blocks glucagon's action, the compound itself displays no significant agonist activity in this pathway. tocris.combio-techne.comrndsystems.com
Impact on Hepatic Glucose Production
Beyond glycogenolysis, glucagon also promotes hepatic glucose production by stimulating gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. nih.govdiabetesjournals.orgphysiology.org Both glycogenolysis and gluconeogenesis are critical for maintaining blood glucose levels, particularly during fasting. diabetesjournals.org
Modulation of Pancreatic Islet Cell Function
The pancreatic islets contain alpha cells that produce glucagon and beta cells that produce insulin (B600854). There is significant paracrine communication within the islet that regulates hormone secretion.
Enhancement of Glucose-Stimulated Insulin Release from Pancreatic Islet Cells
Initial in vitro studies reported that this compound enhances glucose-stimulated insulin release from pancreatic islet cells. tocris.comnih.govmedchemexpress.com However, more recent and detailed investigations using human islets have clarified this interaction. These studies show that endogenous glucagon, acting on beta cells within the islet, is a participant in the process of glucose-stimulated insulin secretion. nih.govnih.gov The application of this compound was found to reduce glucose-stimulated insulin secretion from human islets by approximately 25-51%, demonstrating that it blocks the supportive paracrine effect of endogenous glucagon. nih.govnih.gov This indicates that the compound's primary role is to antagonize glucagon's potentiating effect on insulin release.
Glucagon Receptors on Human Islet Cells and Contribution to Glucose Competence
Human beta cells express functional glucagon receptors. nih.govresearchgate.net The binding of glucagon to these receptors generates signals that act synergistically with glucose to promote insulin secretion. nih.govresearchgate.net This intra-islet signaling, where glucagon from alpha cells influences beta cells, is important for establishing the "glucose competence" of the beta cell, ensuring a robust insulin response to glucose stimuli. nih.govnih.govdiabetesjournals.orgdntb.gov.ua The use of this compound as a research tool has been pivotal in demonstrating this mechanism. By blocking these receptors, the compound reduces the amplification of the glucose signal, thereby diminishing insulin release and highlighting the physiological importance of paracrine glucagon signaling in human islets. scholaris.canih.govnih.gov
Interactions with Other Receptors and Signaling Pathways
The specificity of a receptor antagonist is crucial to its utility. This compound has been studied for its selectivity and its effects on signaling pathways other than the canonical adenylyl cyclase pathway.
Interestingly, while it inhibits the glucagon-stimulated adenylyl cyclase pathway in hepatocytes, this compound has been shown to activate a second signaling pathway. nih.gov It stimulates the breakdown of inositol (B14025) phospholipids via phospholipase C, leading to the release of inositol phosphates. nih.govbertin-bioreagent.com This action occurs independently of cAMP production. bertin-bioreagent.com
Studies examining receptor selectivity have shown that this compound is a highly selective antagonist for the glucagon receptor (GCGR). It has been shown to inhibit the signaling of GLP-1 and liraglutide through the glucagon receptor. nih.gov
Interactive Data Tables
Table 1: Antagonist Activity at the Glucagon Receptor Use the filter to view specific data points.
| Parameter | Value | System | Reference |
|---|---|---|---|
| pA2 | 7.2 | Inhibition of glucagon-induced adenylyl cyclase activation in rat liver membranes | glpbio.comtocris.commedchemexpress.combio-techne.comrndsystems.com |
| pA2 | 7.25 | Glucagon binding to isolated rat liver membranes | bertin-bioreagent.com |
| Receptor Binding | Binds with 40% of the affinity of native glucagon | Liver membranes | nih.gov |
Table 2: Effects on Intracellular Signaling Pathways in Hepatocytes Select a pathway to highlight the compound's effect.
| Signaling Pathway | Effect of this compound | Reference |
|---|---|---|
| Adenylyl Cyclase / cAMP | Inhibition / No agonist activity | nih.govbertin-bioreagent.com |
| Phospholipase C / Inositol Phosphates | Activation / Stimulation | nih.govbertin-bioreagent.com |
Specificity towards Glucagon Receptor vs. GLP-1 Receptor (GLP-1R)
This compound is characterized as a potent and specific antagonist of the glucagon receptor (GCGR). rndsystems.comtocris.combio-techne.commedchemexpress.com Its primary mechanism involves binding to the GCGR without initiating the downstream signaling cascade typically associated with agonist binding, such as the activation of adenylyl cyclase. nih.govbertin-bioreagent.com In studies using rat liver membranes, the compound demonstrated a pA2 value of 7.2 for the inhibition of glucagon-induced adenylyl cyclase activation, signifying its antagonistic properties with no agonist activity observed. rndsystems.comtocris.combio-techne.com
The specificity of this compound is particularly evident when contrasted with its activity at the closely related glucagon-like peptide-1 receptor (GLP-1R). Research has consistently shown that this compound has minimal to no inhibitory action at the GLP-1R. researchgate.net For instance, in HEK293 cells engineered to express the GLP-1R, the compound failed to block the action of either GLP-1 or glucagon, even at concentrations up to 3 µM. nih.govresearchgate.net Conversely, it effectively blocked glucagon's action in cells expressing the GCGR, with a calculated IC50 value of 0.2 µM. researchgate.net This high degree of selectivity makes it a valuable research tool for distinguishing between the physiological effects mediated by the GCGR versus the GLP-1R. nih.gov
Further studies have utilized this antagonist to clarify the actions of dual-receptor agonists. For example, the signaling of GLP-1 and the GLP-1 mimetic liraglutide through the GCGR could be inhibited by this compound, confirming that the observed off-target effects of these GLP-1 analogues were indeed mediated by the GCGR. nih.gov
| Receptor | Cell Line | Activity | Effective Concentration | Reference |
|---|---|---|---|---|
| Glucagon Receptor (GCGR) | Rat Liver Membranes | Antagonist; inhibits adenylyl cyclase activation | pA2 = 7.2 | rndsystems.comtocris.combio-techne.com |
| Glucagon Receptor (GCGR) | HEK293-GluR cells | Antagonist; blocks glucagon action | IC50 = 0.2 µM | researchgate.net |
| GLP-1 Receptor (GLP-1R) | HEK293-GLP-1R cells | No significant antagonist activity against GLP-1 | Up to 3 µM tested | nih.govresearchgate.net |
| GLP-1 Receptor (GLP-1R) | HEK293-GLP-1R cells | No significant antagonist activity against glucagon | Up to 3 µM tested | nih.govresearchgate.net |
Investigation of Cross-Reactivity and Promiscuous Actions at GPCRs
The investigation into the broader activity of this compound at other G protein-coupled receptors (GPCRs) has primarily reinforced its specificity for the glucagon receptor. While glucagon's canonical signaling pathway involves Gs protein-mediated stimulation of adenylyl cyclase to produce cyclic AMP (cAMP), this antagonist does not activate this pathway. nih.govbertin-bioreagent.com However, its binding to the GCGR is not entirely inert.
Interestingly, studies in hepatocyte membranes have revealed that while the compound fails to stimulate adenylyl cyclase, it does activate an alternative signaling pathway. nih.govbertin-bioreagent.com Specifically, it stimulates the breakdown of inositol phospholipids via phospholipase C, leading to the release of inositol phosphates. nih.govbertin-bioreagent.com This activation occurs independently of magnesium and GTP, distinguishing its mechanism from typical G protein activation cycles. bertin-bioreagent.com This finding suggests that this compound may act as a biased ligand at the GCGR, selectively inhibiting one signaling pathway (cAMP) while activating another (inositol phosphate). This selective engagement of a specific downstream pathway at the GCGR, rather than promiscuous actions at a wide range of different GPCRs, underscores its specialized mechanism of action.
Role in Modulating Adipose Precursor Proliferation and Differentiation
This compound has been instrumental in elucidating the direct role of glucagon signaling in adipose tissue biology. In studies using primary human adipose-derived stem cells (ASCs), glucagon was found to significantly inhibit both cell proliferation and differentiation into mature adipocytes. nih.govbioscientifica.com
To determine which receptor mediated this effect, specific antagonists were employed. The inhibitory effects of glucagon on both ASC proliferation and adipogenesis were successfully reversed by the addition of this compound. researchgate.netnih.govbioscientifica.com This reversal demonstrates that glucagon exerts its direct inhibitory action on adipose precursors specifically through the glucagon receptor. nih.govbioscientifica.com The use of this specific antagonist was crucial in confirming that the GCGR is present and functional on these cells, thereby identifying the adipose stem compartment as a direct target for glucagon. nih.govbioscientifica.com
| Biological Process | Effect of Glucagon Alone | Effect of Glucagon + this compound | Conclusion | Reference |
|---|---|---|---|---|
| Cell Proliferation | Inhibition | Inhibitory effect reversed | GCGR mediates the anti-proliferative effect of glucagon | nih.govbioscientifica.com |
| Adipocyte Differentiation (Adipogenesis) | Inhibition | Inhibitory effect reversed | GCGR mediates the anti-adipogenic effect of glucagon | researchgate.netnih.govbioscientifica.com |
Evaluation in Neurotrophic and Neuroprotective Contexts
The role of this compound has also been evaluated in neurological contexts, specifically to dissect the receptor pathways involved in neuroprotection. In one study, the neurotrophic and neuroprotective effects of the dual GLP-1R/GCGR agonist oxyntomodulin (OXM) were investigated. nih.gov OXM was shown to increase cell viability and protect against glutamate-induced cell death in neuronal cell lines. nih.gov
To identify the receptor responsible for these beneficial effects, specific antagonists were used. The addition of this compound, at a 100-fold greater concentration than OXM, did not alter the neurotrophic or neuroprotective effects of OXM in either of the neuronal cell lines tested. nih.gov In contrast, the GLP-1R antagonist exendin 9-39 completely abolished these effects. nih.gov This research indicates that the neurotrophic and neuroprotective actions of OXM are mediated primarily through the GLP-1R, not the GCGR. nih.gov The use of this compound was critical in ruling out a significant contribution from the glucagon receptor in this specific neuroprotective pathway. nih.gov
In Vivo Preclinical Investigations and Therapeutic Potential
Attenuation of Glucagon-Induced Hyperglycemia in Animal Models
A key validation of a glucagon (B607659) antagonist's efficacy is its ability to counteract the hyperglycemic effect of exogenously administered glucagon. In vivo studies have demonstrated that des-His1-[Glu9]-Glucagon (1-29) amide effectively blocks this action. tocris.comrndsystems.combio-techne.com In normal rabbits, the antagonist has been shown to almost completely block the rise in blood glucose induced by the administration of glucagon. nih.gov Research indicates that the compound itself displays no agonist activity, meaning it does not stimulate the glucagon receptor. tocris.comrndsystems.combio-techne.com Instead, it competitively inhibits the receptor, thereby preventing glucagon from exerting its hyperglycemic effects. openmedicinalchemistryjournal.comnih.gov This blockade of glucagon-induced hyperglycemia occurs without the antagonist itself affecting glycogenolysis, the process of breaking down glycogen (B147801) to release glucose. nih.govtocris.comrndsystems.com
Reduction of Endogenous Glucagon-Induced Hyperglycemia in Diabetic Models (e.g., Streptozotocin-Induced Diabetic Rats)
Beyond counteracting external glucagon, the therapeutic relevance of a glucagon antagonist hinges on its ability to lower blood glucose resulting from the body's own (endogenous) glucagon, particularly in a diabetic state. Preclinical studies have successfully demonstrated this capability. The compound this compound has been shown to reduce the hyperglycemia produced by endogenous glucagon in streptozotocin-induced diabetic rats. nih.govtocris.comrndsystems.combertin-bioreagent.com This animal model is widely used in diabetes research as the chemical streptozotocin (B1681764) destroys pancreatic beta cells, leading to insulin (B600854) deficiency and a diabetic state characterized by elevated glucagon levels. openmedicinalchemistryjournal.com The ability of the antagonist to lower blood glucose in these animals provides strong evidence for the role of glucagon in contributing to the pathogenesis of diabetes. nih.gov
Table 1: Summary of In Vivo Effects in Preclinical Animal Models
| Animal Model | Condition | Effect of this compound | Key Finding | References |
|---|---|---|---|---|
| Normal Rabbits | Glucagon-Induced Hyperglycemia | Blocks the hyperglycemic effect of exogenous glucagon. | Demonstrates direct antagonistic action on the glucagon receptor in a non-diabetic model. | tocris.com, rndsystems.com, openmedicinalchemistryjournal.com, nih.gov |
| Streptozotocin-Induced Diabetic Rats | Endogenous Hyperglycemia | Reduces high blood glucose levels. | Confirms efficacy in a diabetic model where elevated endogenous glucagon contributes to hyperglycemia. | tocris.com, bertin-bioreagent.com, rndsystems.com, openmedicinalchemistryjournal.com, nih.gov |
Implications for Diabetes Research and Management Strategies
The findings from preclinical studies with this compound have significant implications for the field of diabetes research and the development of new management strategies. Hyperglucagonemia is a recognized feature in patients with type 2 diabetes, contributing to persistent hyperglycemia. openmedicinalchemistryjournal.comnih.gov The ability of this antagonist to effectively lower blood glucose in diabetic animal models underscores the potential of glucagon receptor blockade as a therapeutic approach for managing diabetes. nih.gov
This compound has served as a valuable research tool for investigating the complex mechanisms of glucagon action and for providing direct evidence of glucagon's role in the pathophysiology of diabetes. nih.govnih.gov By selectively blocking the glucagon receptor, researchers can delineate its specific contributions to glucose metabolism. The development of antagonists like this compound has paved the way for exploring a new class of antidiabetic agents that target the alpha-cell hormone, glucagon, offering a complementary strategy to existing insulin-based therapies. nih.gov
Comparative Studies with Other Glucagon Receptor Antagonists
The landscape of glucagon receptor antagonists includes a variety of compounds, both peptide-based and non-peptide small molecules. openmedicinalchemistryjournal.comnih.gov Comparative assessments are crucial for understanding their relative potency and specificity. Early research identified this compound as a potent antagonist. nih.gov However, subsequent studies using more sensitive detection methods have revealed that it may retain low levels of residual agonism. acs.org
Another closely related peptide antagonist is [des-His1, des-Phe6, Glu9]glucagon amide. acs.org While both compounds act as antagonists, their pharmacological profiles can differ. For instance, in one study focused on the eye, this compound was found to inhibit certain cellular changes, whereas [des-His1, des-Phe6, Glu9]glucagon amide had weaker, more inconsistent effects. arvojournals.org This highlights that even minor structural modifications can alter biological activity.
The field has also advanced to include non-peptide antagonists, such as 5-hydroxyalkyl-4-phenylpyridines and N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-ethylbutanamide, which offer potential advantages in terms of oral bioavailability and metabolic stability compared to peptide-based drugs. openmedicinalchemistryjournal.comnih.gov
Table 2: Comparison of Selected Glucagon Receptor Antagonists
| Antagonist | Type | Reported Characteristics | References |
|---|---|---|---|
| This compound | Peptide | Potent antagonist of glucagon-induced adenylyl cyclase activation; may have very low residual agonism in sensitive assays. | tocris.com, acs.org |
| [des-His1, des-Phe6, Glu9]glucagon amide | Peptide | Glucagon receptor antagonist; reported to have inconsistent effects in some specific biological models compared to its counterpart. | acs.org, arvojournals.org |
| BI-32169 | Peptide (Bicyclic) | A bicyclic 19-residue peptide antagonist. | openmedicinalchemistryjournal.com, nih.gov |
| 5-hydroxyalkyl-4-phenylpyridines | Non-Peptide | Reported to have a high binding capacity for the human glucagon receptor. | openmedicinalchemistryjournal.com, nih.gov |
| NNC 25-0926 | Non-Peptide | An identified non-peptide glucagon receptor antagonist. | openmedicinalchemistryjournal.com, nih.gov |
| Skyrin | Non-Peptide | A naturally occurring non-peptide antagonist. | openmedicinalchemistryjournal.com, nih.gov |
Research Tool Applications and Future Directions
Utilization as a Pharmacological Probe for Glucagon (B607659) Receptor System Investigations
Des-His1-[Glu9]-Glucagon (1-29) amide is a potent and selective antagonist of the glucagon receptor, making it an invaluable pharmacological probe for dissecting the intricacies of the glucagon receptor system. medchemexpress.comfishersci.com Its utility stems from its ability to competitively inhibit the binding of the native glucagon hormone to its receptor. acs.org Studies have determined its pA2 value to be 7.2 for the inhibition of glucagon-induced adenylyl cyclase activation in rat liver membranes, indicating a high degree of antagonistic activity. bio-techne.comtocris.com
A key aspect of its function as a research tool is its distinct mechanism of binding to the glucagon receptor compared to the natural agonist. Research using radiolabeled versions of the antagonist revealed that it binds to glucagon receptors in a manner that is independent of magnesium (Mg2+) and guanosine (B1672433) triphosphate (GTP). nih.govcaymanchem.com This is in stark contrast to glucagon itself, whose interaction with the receptor is significantly modified by the presence of these molecules. nih.gov This characteristic allows researchers to investigate the specific roles of GTP and Mg2+ in the process of receptor activation. The binding of this compound to the receptor fails to induce the subsequent conformational changes necessary to activate the adenylyl cyclase signaling pathway. nih.gov
Furthermore, this antagonist has demonstrated high selectivity for the glucagon receptor (GluR) with minimal to no effect on the glucagon-like peptide-1 receptor (GLP-1R). nih.gov This specificity is crucial for experiments designed to isolate the effects of glucagon signaling from those of other related peptide hormones, such as in studies involving insulinoma cell lines or tissues where both receptors are present. nih.gov For instance, it has been used to demonstrate that the agonist action of glucagon in certain cells is mediated through both the GluR and the GLP-1R, as the antagonist only blocks the portion of the effect attributable to the GluR. nih.gov
| Property | Value/Observation | Source |
| Antagonistic Potency (pA2) | 7.2 (in rat liver membranes) | bio-techne.comtocris.com |
| Receptor Selectivity | Highly selective for Glucagon Receptor (GluR) over GLP-1 Receptor (GLP-1R) | nih.gov |
| Binding Dependence | Independent of GTP and Mg2+ | nih.govcaymanchem.com |
| Downstream Signaling Effect | Inhibits adenylyl cyclase activation | bio-techne.comnih.gov |
Applications in Studying Glucagon Action Mechanisms
The unique properties of this compound have enabled significant advancements in understanding the molecular mechanisms of glucagon action. By preventing glucagon from activating its receptor, this antagonist allows researchers to delineate the specific physiological and cellular events that are directly triggered by glucagon signaling.
One of the primary applications is in elucidating the signal transduction pathways coupled to the glucagon receptor. While it effectively blocks the canonical G-protein/adenylyl cyclase/cAMP pathway, studies have shown that it can stimulate the breakdown of inositol (B14025) phospholipids via phospholipase C. bertin-bioreagent.com This suggests that the glucagon receptor may be capable of coupling to different signaling pathways and that this antagonist can help to uncouple these pathways for individual study.
Moreover, investigations into constitutively active glucagon receptor mutants have revealed that this compound can paradoxically act as an agonist on these modified receptors. acs.org This finding supports a multi-state model of receptor activation, suggesting that the receptor can exist in multiple conformations. The antagonist appears to stabilize an inactive conformation in wild-type receptors but can interact with a constitutively active conformation to elicit an agonist response. acs.org This has profound implications for understanding the structural basis of receptor activation and inactivation.
In vivo studies have also utilized this antagonist to confirm the role of endogenous glucagon. For example, it effectively blocks glucagon-induced hyperglycemia in normal rabbits and reduces high blood sugar levels in streptozotocin-induced diabetic rats. bio-techne.comtocris.comnih.gov These applications confirm the central role of glucagon action in glucose homeostasis and its pathological contribution to diabetes. nih.gov
| Experimental Model | Observation with this compound | Implication for Glucagon Action | Source |
| Hepatocytes | Blocks adenylyl cyclase but stimulates phospholipase C | Glucagon receptor can couple to multiple signaling pathways | bertin-bioreagent.com |
| Constitutively Active GCGR Mutants | Acts as an agonist | Supports a multi-state model of receptor activation | acs.org |
| Normal Rabbits | Prevents glucagon-induced hyperglycemia | Confirms antagonist blocks physiological action of glucagon | bio-techne.comtocris.com |
| Diabetic Rats | Decreases blood glucose | Highlights glucagon's role in diabetic hyperglycemia | bio-techne.comnih.gov |
Development of Next-Generation Glucagon Antagonists
This compound has served as a foundational template for the rational design and development of new and improved glucagon antagonists. acs.org The initial discovery that modifications at the N-terminus (deletion of His1) and at position 9 (substitution of Asp with Glu) could convert the glucagon agonist into an antagonist was a critical breakthrough. acs.org
While effective, later studies using more sensitive detection methods revealed that this compound retained a low level of residual agonism. acs.org This limitation highlighted the need for "full" antagonists with higher potency and no intrinsic activity. Researchers have built upon the structure of this initial peptide, exploring further modifications to enhance its antagonistic properties. This has led to the development of truncated glucagon peptides, such as [Glu9]glucagon(6–29) amide, which have been identified as full antagonists with improved potency. acs.org The research that led to these next-generation compounds often used this compound as a benchmark for comparison. acs.org
The development process involves systematic modifications to the peptide backbone and side chains to optimize receptor binding affinity and eliminate any residual agonist activity. This iterative process of synthesis and biological evaluation is a cornerstone of modern medicinal chemistry, and the lineage of glucagon antagonists provides a clear example of this strategy in action. acs.org
Potential for Combination Therapies and Multi-Receptor Targeting Strategies
The high selectivity of this compound makes it an ideal tool for investigating the interplay between different hormonal systems, a key aspect of developing combination therapies and multi-receptor targeting strategies.
In preclinical research, it has been used in combination with antagonists for other receptors to dissect complex signaling networks. For instance, it was used alongside the GLP-1R antagonist exendin(9-39) in insulin-producing cells to prove that glucagon can act as a dual agonist at both the glucagon and GLP-1 receptors. nih.gov By selectively blocking the glucagon receptor, researchers could isolate and measure the effects mediated through the GLP-1 receptor. nih.gov Similarly, it was used to demonstrate that the neurotrophic effects of oxyntomodulin, a dual agonist for the GLP-1 and glucagon receptors, are mediated through the GLP-1R and not the glucagon receptor. nih.gov
This ability to pharmacologically isolate the function of a single receptor within a multi-receptor system is critical for validating the targets of new multi-receptor agonists. The development of single-molecule triagonists, such as hybrid peptides that target the GluR, GLP-1R, and neuropeptide Y2 receptor (NPY2R), relies on selective tools like this compound to confirm the on-target activity at each respective receptor. acs.orgnih.gov As the field moves towards more complex polypharmacology for treating metabolic diseases, the role of such selective probes in preclinical validation and mechanism-of-action studies will continue to be indispensable.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying des-His1-[Glu9]-Glucagon (1-29) amide to ensure high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, with Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is critical for purification. Purity (>95%) should be validated via HPLC coupled with mass spectrometry (HPLC-MS), as demonstrated in studies of structurally analogous glucagon derivatives . Trifluoroacetic acid (TFA) is commonly used as a counterion to stabilize the peptide during lyophilization .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires a multi-tiered approach:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~3.5 kDa) and sequence via tandem MS (MS/MS) fragmentation .
- Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix content) under physiological buffer conditions to ensure proper folding .
- Nuclear Magnetic Resonance (NMR) : Optional for resolving tertiary structure discrepancies in modified peptides .
Advanced Research Questions
Q. How does the deletion of His1 and substitution of Glu9 at position 9 affect glucagon receptor (GCGR) binding affinity compared to the native peptide?
- Methodological Answer :
- Radioligand Binding Assays : Use [¹²⁵I]-labeled glucagon and competitive displacement assays in GCGR-expressing cell lines (e.g., HEK293) to calculate binding affinity (Kd). Compare results with wild-type glucagon .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kon/koff) to assess how modifications alter receptor interaction dynamics .
- Computational Modeling : Perform molecular dynamics simulations to predict structural perturbations caused by His1 removal and Glu9 substitution, focusing on receptor-binding domains .
Q. What in vivo models are appropriate for evaluating the metabolic effects of this compound, and what endpoints should be prioritized?
- Methodological Answer :
- Rodent Models : Use streptozotocin (STZ)-induced diabetic mice or Zucker diabetic fatty (ZDF) rats to study glucose homeostasis. Measure:
- Blood Glucose Levels : During hyperglycemic clamp studies.
- Hepatic Glucose Output : Via tracer-based methods (e.g., [³H]-glucose infusion).
- Hypoglycemia Risk : Monitor frequency in glucose tolerance tests .
- Endpoint Prioritization : Align with clinical chemistry guidelines, emphasizing HbA1c, mean glucose variability, and hypoglycemic episodes as critical metrics .
Q. How can researchers resolve contradictions in reported efficacy data of this compound across different experimental setups?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like peptide purity (>98% vs. >95%), animal strain differences, and dosing regimens .
- Cross-Validation : Replicate key experiments in parallel (e.g., receptor binding and in vivo glucose assays) under standardized conditions to isolate confounding factors .
- Quality Control : Adopt IUPAC-recommended reporting practices, including detailed experimental protocols and raw data sharing, to enhance reproducibility .
Key Considerations for Experimental Design
- Batch Consistency : Use peptides from the same synthesis batch to minimize variability in receptor binding assays .
- Negative Controls : Include scrambled-sequence analogs to rule out nonspecific effects in metabolic studies .
- Ethical Reporting : Adhere to IUPAC guidelines for transparent data reporting, including raw spectra and statistical thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
